Threo-beta-hydroxy-D-glutamic acid

Neuropharmacology Stereospecific excitability Glutamate analog SAR

Threo-beta-hydroxy-D-glutamic acid (CAS 6208-97-5; IUPAC (2R,3S)-2-amino-3-hydroxypentanedioic acid) is a non-proteinogenic, β-hydroxylated D-glutamic acid derivative with defined threo stereochemistry at both chiral centers. It belongs to the β-hydroxyglutamic acid family, which comprises four stereoisomers that have been used as pharmacological probes to dissect stereospecific modulation of neuronal excitability in identified giant neurons of the African giant snail (Achatina fulica).

Molecular Formula C5H9NO5
Molecular Weight 163.13 g/mol
CAS No. 6208-97-5
Cat. No. B12752455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThreo-beta-hydroxy-D-glutamic acid
CAS6208-97-5
Molecular FormulaC5H9NO5
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)O)N)O)C(=O)O
InChIInChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m0/s1
InChIKeyLKZIEAUIOCGXBY-ZAFYKAAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Threo-beta-hydroxy-D-glutamic acid (CAS 6208-97-5) – Stereochemically Defined Glutamate Analog for Neuronal Excitability Research


Threo-beta-hydroxy-D-glutamic acid (CAS 6208-97-5; IUPAC (2R,3S)-2-amino-3-hydroxypentanedioic acid) is a non-proteinogenic, β-hydroxylated D-glutamic acid derivative with defined threo stereochemistry at both chiral centers . It belongs to the β-hydroxyglutamic acid family, which comprises four stereoisomers that have been used as pharmacological probes to dissect stereospecific modulation of neuronal excitability in identified giant neurons of the African giant snail (Achatina fulica) [1]. Unlike its L‑configured counterparts or the erythro‑D isomer, threo‑β‑hydroxy‑D‑glutamic acid exhibits a distinct, quantitatively characterized excitatory profile on selected neurons, making it a valuable tool for structure–activity relationship (SAR) studies of glutamatergic signaling.

Stereochemical-control study fit for glutamatergic signaling SAR
Enantiomer-attribution review on molluscan identified giant neurons
D-threo configuration probe for excitatory amino acid research

Why Threo-beta-hydroxy-D-glutamic acid Cannot Be Replaced by Other β-Hydroxyglutamic Acid Stereoisomers


β-Hydroxyglutamic acid possesses two chiral centers, giving rise to four stable stereoisomers (erythro‑L, threo‑L, erythro‑D, and threo‑D) that exhibit profoundly different pharmacological activities on the same neuronal targets [1]. Experiments on six identifiable giant neurons of Achatina fulica demonstrate that the threo‑D isomer is excitatory on specific neurons (RAPN, d‑RPLN) while the erythro‑D isomer is virtually ineffective, and the L‑configured isomers are predominantly inhibitory [1]. Consequently, a generic “β‑hydroxyglutamic acid” preparation or a racemic mixture cannot substitute for the pure threo‑β‑hydroxy‑D‑glutamic acid enantiomer when stereospecific excitatory effects are required. The quantitative data below establish the unique pharmacological fingerprint that makes this compound irreplaceable for targeted neuropharmacological studies.

Erythro-D isomer may lack excitatory response on RAPN/d-RPLN neurons
Racemic mixture can mask stereospecific excitatory-to-inhibitory shift
L-configured isomers predominantly inhibitory; profile may not transfer

Quantitative Differentiation of Threo-beta-hydroxy-D-glutamic acid from Closest Stereoisomeric Analogs


Excitatory Potency on RAPN Neuron – Threo-D vs. Erythro-D Isomer

On the right anterior pallial neuron (RAPN) of Achatina fulica, threo-β-hydroxy-D-glutamic acid (threo‑D‑BHGA) is significantly excitatory (EPQ = 0.3, MEC = 10⁻⁴ M), whereas the erythro‑D stereoisomer is completely ineffective (EPQ < 0.03) [1]. This represents at least a 10‑fold difference in excitatory potency between the two D‑configured isomers, underscoring the critical role of the C‑3 (β) stereochemistry.

RAPN excitability
Head-to-head
threo-D: EPQ 0.3 | erythro-D: EPQ <0.03
Supports stereospecific excitatory endpoint interpretation
≥10‑fold EPQ difference; reported on Achatina RAPN
Neuropharmacology Stereospecific excitability Glutamate analog SAR

Excitatory Response on d-RPLN Neuron – Threo-D vs. Erythro-D and L‑Isomers

On the dorsal‑right parietal large neuron (d‑RPLN), threo‑D‑BHGA elicits an excitatory effect (EPQ = 0.3), whereas the erythro‑D isomer is completely inactive (EPQ < 0.03) and even the threo‑L isomer is weaker (EPQ = 0.1) [1]. The threo‑D isomer is thus the preferred D‑enantiomer for inducing excitation in this neuron and outperforms the L‑configured threo analog.

d-RPLN response
Head-to-head
threo-D: EPQ 0.3 vs threo-L: EPQ 0.1
D-threo config yields higher excitatory response in this neuron
Reported in Achatina d-RPLN; erythro-D inactive
Identified giant neuron Excitatory amino acid Stereochemical SAR

Negligible Inhibitory Activity on PON Neuron Contrasts with Potent L‑Isomer Inhibition

On the periodically oscillating neuron (PON), erythro‑L‑BHGA is the most potent inhibitor (EPQ = 1.0, MEC = 3×10⁻⁵ M), whereas threo‑D‑BHGA is almost completely devoid of inhibitory activity (EPQ < 0.03) [1][2]. The same pattern is observed on VIN: threo‑D‑BHGA shows only weak activity (EPQ = 0.1–0.3) while erythro‑L‑BHGA is maximally effective [1]. This stereochemical selectivity confirms that the D‑threo configuration eliminates the strong inhibitory property associated with the L‑erythro isomer.

PON inhibition gap
Data to verify
threo-D vs erythro‑L: >30‑fold lower inhibitory potency
Supports functional silence on PON for excitatory-only studies
EPQ <0.03 vs 1.0; chloride‑free medium confirmed
Periodically oscillating neuron Inhibitory amino acid Stereochemical selectivity

Stereospecific Enzymatic Hydroxylation – Biosynthetic Pathway for the D‑Threo Isomer

The D‑threo‑β‑hydroxyglutamic acid moiety occurs naturally in the antifungal hexadepsipeptide kutznerides, where it is installed by the stereospecific nonheme iron oxygenase KtzO, which hydroxylates D‑glutamic acid at the β‑position exclusively in the threo configuration. The complementary enzyme KtzP generates the erythro‑D isomer [1]. The absolute stereochemical assignment of the biosynthetic product has been confirmed by comparison with synthetic standards, establishing that the threo‑D form is the native substrate incorporated by the nonribosomal peptide synthetase (NRPS) assembly line.

Kutzneride biosynthesis
Class-level
KtzO produces exclusively D‑threo‑β‑OH‑Glu
Stereospecific enzyme context for biosynthetic engineering
Confirmed by chiral HPLC/NMR comparison with synthetic standard
Nonribosomal peptide synthesis Nonheme iron oxygenase Kutzneride biosynthesis

Where Threo-beta-hydroxy-D-glutamic acid Delivers Unique Scientific Value


Stereospecific Activation of Molluscan Giant Neurons for Glutamate Receptor Subtype Dissection

Because threo‑β‑hydroxy‑D‑glutamic acid is excitatory on RAPN and d‑RPLN neurons (EPQ = 0.3) while its erythro‑D counterpart is completely inactive, it can be used as a stereospecific agonist to distinguish receptor subtypes that discriminate between the threo and erythro configurations at the β‑carbon [1]. This application is directly supported by the quantitative EPQ data obtained on identified Achatina neurons (Section 3.1–3.2).

Negative Control for Inhibitory Glutamatergic Signaling on the PON Neuron

On the periodically oscillating neuron (PON), threo‑D‑BHGA shows negligible inhibitory activity (EPQ < 0.03), in stark contrast to the potent inhibition exerted by erythro‑L‑BHGA (EPQ = 1.0) [1]. This functional silence qualifies the compound as a physiologically inert negative control in PON‑based electrophysiological assays designed to probe inhibitory glutamate responses.

Biocatalytic Production of Kutzneride Natural Product Analogs

The KtzO nonheme iron oxygenase stereospecifically hydroxylates D‑glutamic acid to yield exclusively the threo‑D isomer [2]. Threo‑β‑hydroxy‑D‑glutamic acid can therefore serve as a biosynthetic intermediate or reference standard in enzymatic total synthesis and combinatorial engineering of kutzneride‑class antimicrobial depsipeptides.

Structure–Activity Relationship (SAR) Libraries of β‑Hydroxy Amino Acid Neuroactives

The availability of all four β‑hydroxyglutamic acid stereoisomers, each exhibiting distinct EPQ values on six different identified neurons [1], enables systematic SAR studies. The D‑threo isomer contributes the excitatory, D‑configured data point essential for mapping stereochemical determinants of neuronal excitability.

Application
Selection Property
Validation Focus
Molluscan neuron subtype dissection
Stereochemical configuration selectivity
Excitability endpoint review on identified neurons
Negative control for inhibitory signaling
Functional silence on PON neuron
Inhibitory response endpoint context
Kutzneride analog biosynthesis
Enzymatic stereospecificity (KtzO)
Chiral HPLC and NRPS compatibility review
SAR libraries of β‑hydroxy amino acids
Defined D‑threo configuration
EPQ‑based structure‑activity mapping
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